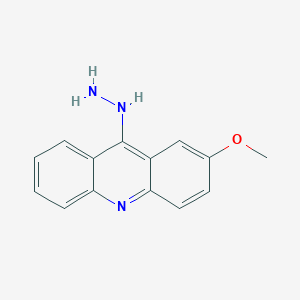

9-Hydrazinyl-2-methoxyacridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110701-27-4 |

|---|---|

Molecular Formula |

C14H13N3O |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

(2-methoxyacridin-9-yl)hydrazine |

InChI |

InChI=1S/C14H13N3O/c1-18-9-6-7-13-11(8-9)14(17-15)10-4-2-3-5-12(10)16-13/h2-8H,15H2,1H3,(H,16,17) |

InChI Key |

JUKDMGQPTITSSX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 9 Hydrazinyl 2 Methoxyacridine and Its Precursors

Preparative Routes to 2-Methoxyacridine Intermediates

The construction of the 2-methoxyacridine scaffold is a pivotal stage in the synthesis of the target molecule. This typically involves the formation of an N-aryl anthranilic acid followed by cyclization and chlorination to yield a reactive intermediate for subsequent nucleophilic substitution.

Synthesis of 9-Chloro-2-methoxyacridine (B100718)

A key intermediate in the synthesis of 9-Hydrazinyl-2-methoxyacridine is 9-Chloro-2-methoxyacridine. The preparation of this compound is generally achieved through the cyclization of N-(4'-methoxyphenyl)anthranilic acid using a dehydrating and chlorinating agent, most commonly phosphorus oxychloride (POCl₃) uomosul.edu.iqnih.govresearchgate.net.

The synthesis of the precursor, N-(4'-methoxyphenyl)anthranilic acid, is typically accomplished via an Ullmann condensation reaction. This involves the copper-catalyzed coupling of an o-halobenzoic acid with p-anisidine prepchem.comacs.orgwikipedia.orgcolab.wsnih.gov. A common procedure involves refluxing 2-chlorobenzoic acid with p-anisidine in the presence of potassium carbonate and activated copper powder in a high-boiling solvent such as amyl alcohol prepchem.com. The reaction mixture is heated for several hours, followed by steam distillation to remove the solvent. The product is then precipitated by neutralizing the aqueous phase prepchem.com.

Once the N-(4'-methoxyphenyl)anthranilic acid is obtained, it is treated with phosphorus oxychloride to effect both cyclization to the acridone (B373769) and subsequent chlorination at the 9-position to form 9-Chloro-2-methoxyacridine. The reaction is typically carried out by heating the anthranilic acid derivative with an excess of phosphorus oxychloride uomosul.edu.iqnih.govresearchgate.net. The mixture is heated, often initially on a water bath to control the initial vigorous reaction, and then at a higher temperature to ensure the completion of the reaction uomosul.edu.iq. Excess phosphorus oxychloride is subsequently removed under reduced pressure. The workup procedure is critical and involves carefully pouring the residue into a mixture of ammonia and ice to neutralize the acidic environment and precipitate the product uomosul.edu.iq.

Table 1: Synthesis of N-(4'-Methoxyphenyl)anthranilic Acid via Ullmann Condensation

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|---|---|

| 2-Chlorobenzoic acid | p-Anisidine | Copper powder | Potassium carbonate | Amyl alcohol | Reflux | ~84% acs.org |

Table 2: Synthesis of 9-Chloro-2-methoxyacridine

| Reactant | Reagent | Reaction Conditions | Yield |

|---|---|---|---|

| N-(4'-Methoxyphenyl)anthranilic acid | Phosphorus oxychloride | Heating, 130-140°C | High |

Chlorination of Acridine (B1665455) Precursors

The direct chlorination of an acridone precursor is the most common method for introducing the chloro-substituent at the C-9 position, which is highly activated towards nucleophilic attack. The use of phosphorus oxychloride serves this dual purpose of cyclization and chlorination in a one-pot reaction from the N-aryl anthranilic acid uomosul.edu.iqnih.govresearchgate.net. This method is efficient and widely applied in the synthesis of various 9-chloroacridine derivatives. The mechanism involves the initial formation of the acridone, which then tautomerizes to the 9-hydroxyacridine form. The hydroxyl group is subsequently replaced by a chlorine atom by the action of phosphorus oxychloride.

Nucleophilic Substitution Strategies for C-9 Functionalization

The chlorine atom at the C-9 position of the acridine ring is highly susceptible to nucleophilic displacement, providing a versatile handle for the introduction of various functional groups.

Amination Reactions at the C-9 Position

The synthesis of this compound is achieved through the nucleophilic substitution of the chlorine atom in 9-Chloro-2-methoxyacridine with hydrazine (B178648). While a specific detailed procedure for this exact transformation is not extensively documented in the reviewed literature, the reaction is analogous to other well-established aminations at the C-9 position of acridines.

The general procedure involves reacting the 9-chloroacridine derivative with hydrazine hydrate (B1144303) in a suitable solvent. The reaction conditions, such as temperature and reaction time, would be optimized to ensure complete substitution and minimize side reactions. The lone pair of electrons on the nitrogen atom of hydrazine acts as the nucleophile, attacking the electron-deficient C-9 carbon of the acridine ring and displacing the chloride ion.

Kinetic Studies of Nucleophilic Displacement at C-9

Studies on related systems have shown that the reactivity of the C-9 position is significantly influenced by the electronic nature of the acridine ring and the nucleophile clockss.org. The rate-determining step is typically the formation of the Meisenheimer-like intermediate, where the nucleophile adds to the C-9 carbon.

Influence of Substitution Patterns on Reactivity

The reactivity of the 9-chloroacridine system towards nucleophilic substitution is profoundly influenced by the nature and position of substituents on the acridine ring. Electron-withdrawing groups on the acridine nucleus generally increase the rate of nucleophilic substitution by stabilizing the negatively charged intermediate, while electron-donating groups have the opposite effect clockss.org.

In the case of this compound, the methoxy (B1213986) group at the C-2 position is an electron-donating group. This would be expected to decrease the electrophilicity of the C-9 carbon to some extent, thereby potentially slowing down the rate of nucleophilic substitution compared to an unsubstituted 9-chloroacridine. However, the C-9 position in the acridine system is inherently activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atom, ensuring that the substitution reaction with a strong nucleophile like hydrazine still proceeds effectively clockss.org. The positional order of reactivity for substituents in the acridine series has been noted, with the influence varying depending on the substituent's electronic properties and location clockss.org.

Direct Synthesis of this compound

The direct synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the preparation of a highly reactive intermediate, 9-chloro-2-methoxyacridine. This precursor is subsequently reacted with hydrazine to yield the target compound.

The synthesis of the 9-chloro-2-methoxyacridine precursor begins with N-(2-methoxyphenyl)anthranilic acid. This starting material undergoes a cyclization reaction when treated with a dehydrating and chlorinating agent, typically phosphorus oxychloride (POCl₃). iucr.org The reaction involves heating the mixture, which results in the formation of the tricyclic acridine core and the introduction of a chlorine atom at the 9-position. This chlorine atom is highly susceptible to nucleophilic substitution, making 9-chloro-2-methoxyacridine an ideal precursor for introducing the hydrazinyl group.

Table 1: Synthesis of 9-Chloro-2-methoxyacridine Precursor

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|

In the second step, the synthesized 9-chloro-2-methoxyacridine is treated with hydrazine hydrate (N₂H₄·H₂O). In this nucleophilic aromatic substitution reaction, the hydrazinyl group displaces the chlorine atom at the 9-position of the acridine ring. This reaction is analogous to the well-established synthesis of other 9-aminoacridine (B1665356) derivatives, where 9-chloroacridines are reacted with various amines in the presence of a solvent like phenol or an alcohol. orgsyn.orgnih.gov The result is the formation of this compound.

Derivatization Techniques for Hydrazinyl Moiety Modification

The hydrazinyl group of this compound is a reactive nucleophilic site, making it an excellent point for chemical modification and the synthesis of a diverse range of derivatives. The terminal nitrogen atom of the hydrazinyl moiety can readily react with various electrophiles, leading to the formation of hydrazones, semicarbazones, thiosemicarbazones, and acylhydrazones. These derivatization techniques significantly expand the chemical space accessible from the core this compound structure.

Synthesis of Acridine-Based Hydrazones

Acridine-based hydrazones are synthesized via the condensation reaction between this compound and a variety of aldehydes or ketones. The reaction typically proceeds by mixing the two reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid. nih.gov The nucleophilic terminal nitrogen of the hydrazinyl group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the stable C=N bond characteristic of a hydrazone. This method is a versatile and high-yielding route to a wide array of hydrazone derivatives, where the properties can be tuned by selecting different carbonyl compounds. mdpi.com

Table 2: Representative Synthesis of Acridine-Based Hydrazones

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product Structure |

|---|---|---|

| This compound | Benzaldehyde | 2-Methoxy-9-(2-benzylidenehydrazinyl)acridine |

| This compound | 4-Nitrobenzaldehyde | 2-Methoxy-9-(2-(4-nitrobenzylidene)hydrazinyl)acridine |

Preparation of Acridine-Based (Thio)semicarbazones and Acylhydrazones

Further derivatization of the hydrazinyl moiety can be achieved to produce (thio)semicarbazones and acylhydrazones, classes of compounds noted in various chemical studies. nih.govrsc.org

Acridine-Based (Thio)semicarbazones: The synthesis of thiosemicarbazones involves the reaction of this compound with an appropriate isothiocyanate (R-N=C=S). rsc.org The terminal nitrogen atom of the hydrazinyl group acts as a nucleophile, attacking the central carbon atom of the isothiocyanate. This addition reaction yields the corresponding N-substituted thiosemicarbazone derivative. In an analogous manner, semicarbazones can be prepared using isocyanates (R-N=C=O) as the electrophilic partner.

Acridine-Based Acylhydrazones: Acylhydrazones are prepared by the acylation of this compound. This is typically accomplished by reacting the hydrazinyl compound with an acylating agent, such as an acyl chloride (R-COCl) or a carboxylic acid anhydride ((R-CO)₂O). The reaction results in the formation of an amide bond, yielding a stable acylhydrazone derivative. This synthetic route is fundamental in the preparation of various N-acylhydrazone compounds. researchgate.net

Table 3: Synthesis of Acridine-Based (Thio)semicarbazones and Acylhydrazones

| Derivative Type | Reactant 2 | Product Structure |

|---|---|---|

| Thiosemicarbazone | Phenyl isothiocyanate | 2-(2-(2-Methoxyacridin-9-yl)hydrazinyl)-N-phenylcarbothioamide |

| Semicarbazone | Phenyl isocyanate | 2-(2-(2-Methoxyacridin-9-yl)hydrazinyl)-N-phenylcarboxamide |

| Acylhydrazone | Acetyl chloride | N'-(2-Methoxyacridin-9-yl)acetohydrazide |

Analytical and Spectroscopic Characterization in Research

Spectroscopic Elucidation Techniques

Spectroscopic methods provide insight into the molecular structure by observing the interaction of the compound with electromagnetic radiation. Each technique offers unique information about the connectivity of atoms, functional groups, and the electronic environment within the molecule.

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

A typical NMR analysis for 9-Hydrazinyl-2-methoxyacridine would have included:

¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their proximity to neighboring protons. Expected signals would correspond to the aromatic protons on the acridine (B1665455) core, the methoxy (B1213986) group protons, and the protons of the hydrazinyl moiety. Chemical shifts (δ) and coupling constants (J) would be presented in a data table to provide a complete picture of the proton connectivity.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including those in the acridine rings, the methoxy group, and any associated with the hydrazinyl substituent. A data table of chemical shifts would have been provided.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching from the hydrazinyl group.

C-H stretching from the aromatic rings and the methoxy group.

C=C and C=N stretching within the acridine ring system.

C-O stretching of the methoxy group. A data table summarizing the key vibrational frequencies (in cm⁻¹) and their corresponding functional group assignments would have been included.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the acridine core. The analysis would have included:

The maximum absorption wavelengths (λmax) , which correspond to the electronic transitions between molecular orbitals.

The molar absorptivity (ε) values, which are a measure of the probability of these transitions. This data, typically collected in various solvents to observe any solvatochromic shifts, would have been presented in a tabular format.

Many acridine derivatives are known to be fluorescent. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive to the molecule's structure and its environment. A detailed analysis would have encompassed:

Excitation and emission spectra , identifying the wavelengths of maximum excitation and emission.

Quantum yield (ΦF) , a measure of the efficiency of the fluorescence process.

Fluorescence lifetime (τ) , the average time the molecule spends in the excited state. These parameters provide valuable information about the molecule's electronic structure and its potential applications as a fluorescent probe or label.

Chromatographic Purity Assessment Methods

Chromatographic techniques are essential for separating a compound from a mixture and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for the purity analysis of non-volatile organic compounds. A standard HPLC method for this compound would have been described, including:

Column: The type of stationary phase used (e.g., C18).

Mobile Phase: The composition of the solvent system (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent).

Detection Method: Typically UV detection at one of the compound's λmax values.

Retention Time (Rt): The characteristic time it takes for the compound to elute from the column. The purity would be reported as a percentage based on the peak area in the chromatogram.

X-ray Crystallography for Molecular Conformation Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on:

Molecular Conformation: The spatial arrangement of the acridine core, the methoxy group, and the hydrazinyl substituent.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or π-stacking interactions. Key crystallographic data and molecular structure diagrams would have been presented.

Mechanistic Investigations of Biological Interactions

DNA Interaction Studies

Acridine (B1665455) derivatives are well-established DNA intercalating agents, a property conferred by their planar tricyclic ring structure. This structural feature allows them to insert between the base pairs of the DNA double helix, leading to significant conformational changes and interference with DNA's biological functions. patsnap.com

Mechanisms of DNA Intercalation

The primary mechanism of DNA interaction for acridine compounds is intercalation. This process involves the insertion of the flat aromatic acridine ring system between the stacked base pairs of DNA. patsnap.com This insertion is driven by a combination of van der Waals forces, hydrophobic interactions, and electrostatic interactions between the compound and the DNA bases. The presence of a substituent at the 9-position, such as the hydrazinyl group in 9-Hydrazinyl-2-methoxyacridine, and the methoxy (B1213986) group at the 2-position can influence the binding affinity and specificity. At physiological pH, the acridine ring is often protonated, leading to a positive charge that facilitates interaction with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Upon intercalation, the DNA helix undergoes significant distortion, including unwinding and lengthening. This structural alteration is a key factor in the biological effects of these compounds. patsnap.com

Spectroscopic Analysis of DNA Binding Affinities

Spectroscopic techniques are pivotal in elucidating the binding of acridine derivatives to DNA. Methods such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly employed. nih.govresearchgate.net

When an acridine compound intercalates into DNA, characteristic changes in its absorption spectrum are observed, typically a red-shift (bathochromic shift) and a decrease in molar absorptivity (hypochromism). researchgate.net Fluorescence spectroscopy is also a sensitive method to study these interactions. The fluorescence of acridine derivatives is often quenched upon binding to DNA, and this change can be used to determine binding constants. researchgate.net

Table 1: Representative DNA Binding Affinities of Acridine Derivatives

| Compound | Method | Binding Constant (K) M⁻¹ | Source |

|---|

This table presents representative data for related acridine compounds to illustrate the typical range of DNA binding affinities.

Effects on DNA Replication and Transcription Processes

By intercalating into the DNA double helix, acridine compounds can physically obstruct the progression of enzymes involved in DNA replication and transcription, such as DNA and RNA polymerases. nih.gov This interference can lead to the inhibition of these fundamental cellular processes.

Studies on 9-aminoacridine (B1665356) have shown that it inhibits DNA replication in vitro. nih.gov This inhibition is attributed to the destabilization of the DNA growing point and direct interaction with DNA polymerase at higher concentrations. nih.gov Similarly, 9-aminoacridine has been demonstrated to inhibit the transcription of ribosomal RNA (rRNA) by RNA polymerase I. nih.gov The binding of the intercalator to the DNA template can prevent the polymerase from moving along the DNA strand, thus halting the synthesis of RNA.

Sequence Selectivity in DNA Binding (e.g., Poly(dA-dT))

Acridine derivatives can exhibit a degree of sequence selectivity in their binding to DNA. This preference is influenced by the substituents on the acridine ring. For instance, some 9-aminoacridine derivatives have shown a preference for binding to GC-rich regions of DNA. nih.gov The introduction of a 4-carboxamide group to the acridine scaffold can significantly enhance this GC selectivity. nih.gov

Conversely, other acridine derivatives have been studied for their interaction with AT-rich sequences. The parent compound, 9-aminoacridine, has been shown to bind preferentially to the B-form of poly(dA-dT). nih.gov The specific sequence preferences of this compound would likely be influenced by the electronic and steric properties of the hydrazinyl and methoxy groups.

DNA-Protein Interaction Studies (e.g., Topoisomerase Interactions)

Acridine derivatives are known to interact with DNA topoisomerases, enzymes that regulate the topology of DNA. nih.goviiarjournals.org These enzymes are crucial for processes like DNA replication, transcription, and recombination. Acridines can act as topoisomerase inhibitors, which are broadly classified as poisons or catalytic inhibitors.

Topoisomerase poisons, such as etoposide, stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks. In contrast, some 9-aminoacridine derivatives have been developed as catalytic inhibitors of topoisomerase II. nih.goviiarjournals.org These compounds inhibit the enzyme's activity without causing an accumulation of DNA strand breaks. nih.goviiarjournals.org Some substituted 9-aminoacridines have also been shown to inhibit topoisomerase I. nih.gov The interaction of this compound with topoisomerases is a critical area for investigation to understand its potential biological effects.

Table 2: Investigated Topoisomerase Inhibition by Acridine Derivatives

| Acridine Derivative Type | Target Enzyme | Mechanism of Inhibition | Source |

|---|---|---|---|

| Substituted 9-aminoacridines | Topoisomerase II | Catalytic Inhibition | nih.goviiarjournals.org |

This table summarizes findings on related acridine compounds to indicate potential areas of study for this compound.

Enzyme Inhibition Research

Beyond topoisomerases, the acridine scaffold has been explored for its potential to inhibit other enzymes. The diverse chemical space accessible through substitution on the acridine ring allows for the development of inhibitors for various enzymatic targets.

For example, various 9-substituted acridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. nih.gov Other studies have explored acridine derivatives as inhibitors of Mycobacterium tuberculosis DNA gyrase and deubiquitinating enzymes. patsnap.comepa.gov The hydrazinyl and methoxy substituents on this compound could confer inhibitory activity against a range of enzymes, warranting further investigation into its broader enzyme inhibition profile.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 9-aminoacridine |

Topoisomerase I and II Inhibition Mechanisms

Acridine derivatives are well-documented as topoisomerase inhibitors, enzymes that are critical for managing DNA topology during replication, transcription, and recombination. The planar acridine ring system can intercalate between DNA base pairs, distorting the double helix and stabilizing the transient DNA-enzyme cleavage complex. This action prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptosis in rapidly dividing cells.

Specifically, for compounds structurally related to this compound, such as 9-(2-(1-arylethylidene)hydrazinyl)acridine derivatives, studies have demonstrated potent inhibitory activity against Topoisomerase I (Top1). Molecular docking studies of these related compounds suggest that the acridine moiety intercalates into the DNA, while the hydrazinyl side chain can form crucial interactions with the enzyme and the DNA backbone, further stabilizing the Top1-DNA cleavage complex. This stabilization is a key factor in their mechanism of action, preventing the replication of DNA and leading to cell cycle arrest and cell death. While direct studies on this compound are limited, the established mechanism for similar 9-substituted acridines strongly suggests a similar mode of action.

Table 1: Inhibitory Activity of Selected 9-(2-(1-arylethylidene)hydrazinyl)acridine Derivatives against Topoisomerase I

| Compound | Substitution on Aryl Ring | Topoisomerase I Inhibition |

| 4b | 4-Chloro | Potent |

| 4d | 4-Nitro | Potent |

| 4e | 4-Hydroxy | Potent |

Data extrapolated from studies on structurally similar compounds.

Urease Enzyme Inhibition Studies

Furthermore, the acridine scaffold itself might contribute to inhibition through hydrophobic interactions within the enzyme's active site. However, without specific studies, this remains a theoretical mechanism. Research on other heterocyclic compounds has shown that they can act as urease inhibitors, suggesting that the combination of the acridine ring and the hydrazinyl moiety could lead to effective inhibition.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Derivatives of 9-substituted acridines have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The mechanism of inhibition by acridine derivatives typically involves the interaction of the planar acridine ring with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes.

The flat aromatic structure of the acridine nucleus allows it to bind to the active site gorge of AChE and BChE. The substituent at the 9-position plays a critical role in determining the potency and selectivity of inhibition. For this compound, the hydrazinyl group could form hydrogen bonds with amino acid residues in the active site, enhancing the binding affinity. The methoxy group on the acridine ring may also influence the electronic properties and binding interactions. Molecular docking studies on similar 9-aminoacridine derivatives have shown that they can effectively span the active site, interacting with key residues and blocking substrate access. Some 9-substituted acridines have been shown to be effective dual inhibitors of both AChE and BChE.

Kinase Enzyme Inhibition (e.g., DYRK1A, GSK3)

Acridine-based compounds have emerged as inhibitors of various protein kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3 (GSK3). These kinases are implicated in a variety of cellular processes, and their dysregulation is associated with several diseases, including neurodegenerative disorders and cancer.

The inhibitory mechanism of acridine derivatives against kinases generally involves competitive binding to the ATP-binding pocket of the enzyme. The planar acridine scaffold can mimic the adenine (B156593) ring of ATP, forming hydrophobic and hydrogen bonding interactions with the kinase domain. For instance, acridone (B373769) alkaloids have demonstrated significant inhibitory activity against DYRK1A. Structure-activity relationship (SAR) studies on acridine analogs have revealed that modifications at the 9-position can significantly impact inhibitory potency and selectivity. The methoxy group on the acridine ring of this compound could also play a role in the binding affinity. While specific data for this compound is not available, the general inhibitory potential of the acridine scaffold against these kinases is well-established.

Table 2: Inhibitory Activity of Acridone Alkaloids against DYRK1A

| Compound | IC50 (µM) |

| Acrifoline | 0.075 |

| Atalaphyllidine | 2.2 |

| Chlorospermine B | 5.7 |

Data from studies on acridone alkaloids, a related class of acridine compounds.

Carbonic Anhydrase Inhibition Studies

There is currently a lack of specific research on the inhibition of carbonic anhydrase by this compound. Carbonic anhydrase inhibitors typically contain a zinc-binding group, most commonly a sulfonamide moiety, which coordinates to the zinc ion in the enzyme's active site. The structure of this compound does not possess this classical zinc-binding pharmacophore.

However, some heterocyclic compounds have been shown to inhibit carbonic anhydrases through alternative mechanisms, such as occluding the entrance to the active site. It is conceivable that the acridine ring could interact with the hydrophobic residues near the active site entrance, but this is speculative without experimental evidence. Therefore, based on its chemical structure, this compound is not expected to be a potent inhibitor of carbonic anhydrase via the conventional mechanism.

Monoamine Oxidase (MAO) Inhibition

The hydrazinyl moiety in this compound suggests a potential for monoamine oxidase (MAO) inhibition. Hydrazine (B178648) derivatives are a well-known class of MAO inhibitors. The mechanism of inhibition by hydrazines can be either reversible or irreversible. Irreversible inhibitors often form a covalent bond with the FAD cofactor of the MAO enzyme, leading to its inactivation.

Substituted hydrazines, such as phenelzine, are known to be oxidized by MAO, and the resulting reactive species then irreversibly inhibit the enzyme. The acridine portion of this compound could influence the binding and positioning of the hydrazinyl group within the active site of MAO-A or MAO-B, potentially conferring selectivity. The electron-donating methoxy group might also affect the reactivity of the hydrazinyl moiety. While direct studies are needed, the presence of the hydrazinyl group makes MAO inhibition a plausible biological activity for this compound.

Tet Methylcytosine Dioxygenase (TET1) Protein Inhibition

Currently, there is no published research investigating the inhibitory effects of this compound on the Tet methylcytosine dioxygenase 1 (TET1) protein. TET enzymes are involved in DNA demethylation, an important epigenetic modification. The development of small molecule inhibitors for TET proteins is an active area of research. Given the novelty of this target, the structural features required for potent and selective inhibition are still being elucidated. The acridine scaffold is known to interact with DNA, and this property could potentially be exploited to target DNA-binding proteins like TET1. However, without any specific studies, any potential inhibitory mechanism remains entirely speculative.

Hemozoin Formation Inhibition Research

The detoxification of heme, released from the digestion of hemoglobin by the malaria parasite Plasmodium falciparum, into an insoluble crystalline pigment called hemozoin is a critical survival mechanism for the parasite. This process, also known as β-hematin formation, is a well-established target for antimalarial drugs. The inhibition of hemozoin formation leads to an accumulation of toxic free heme, which can kill the parasite through oxidative stress and membrane disruption.

Enzyme Kinetic Analyses (e.g., Lineweaver-Burk Plots)

Enzyme kinetics are fundamental to understanding the mechanism of action of a bioactive compound. By studying the rate of an enzyme-catalyzed reaction in the presence of an inhibitor, researchers can determine the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

A common graphical method used for this purpose is the Lineweaver-Burk plot, or double reciprocal plot. This plot linearizes the Michaelis-Menten equation by graphing the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

Competitive Inhibition: The inhibitor binds only to the active site of the free enzyme. On a Lineweaver-Burk plot, this is shown by lines that intersect on the y-axis (Vmax is unchanged, but the apparent Km is increased).

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. This results in lines that intersect on the x-axis (Vmax is decreased, but Km is unchanged).

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This produces parallel lines on the plot (both Vmax and Km are decreased).

Mixed Inhibition: The inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex, but with different affinities. This results in lines that intersect at a point other than on the axes.

Other Molecular Target Interactions

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is a primary transporter for a vast array of endogenous and exogenous substances, including many drugs. The binding of a compound to HSA is a critical determinant of its pharmacokinetic profile, affecting its distribution, metabolism, and excretion. The strength and nature of this interaction can influence a drug's bioavailability and half-life.

Techniques such as fluorescence quenching, UV-Vis spectroscopy, and molecular docking are commonly employed to study these interactions. These methods can elucidate binding constants (Ka), the number of binding sites, and the specific location of binding on the albumin protein (e.g., Sudlow's site I or site II). While the interaction of various ligands, including some acridine-based compounds, with HSA has been characterized, specific studies detailing the binding parameters and thermodynamic profile of this compound with Human Serum Albumin have not been found in the reviewed scientific literature.

Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc). The acridine derivative quinacrine (B1676205) has been investigated as a potential therapeutic agent for these diseases, although with limited clinical success. This has prompted research into other acridine derivatives with potentially higher efficacy.

In a study evaluating a library of acridine derivatives for their ability to inhibit the toxicity of the human prion protein fragment 90-231 (hPrP90-231), a compound designated as Q10, identified as 9-amino-2-methoxyacridine , demonstrated significant neuroprotective effects. researchgate.netresearchgate.net This compound is structurally very similar to this compound. The study showed that while all tested acridine derivatives had a high binding affinity for the prion protein fragment, Q10 was one of only two compounds in the series that caused a significant reduction in hPrP90-231 cytotoxicity, with an efficacy reported to be higher than that of quinacrine. researchgate.netresearchgate.net The cytoprotective effect was directly correlated with a reduction in the proteinase K (PK) resistance of the prion fragment, suggesting that the compound prevents the conformational change into the toxic, β-sheet-rich isoform. researchgate.net

Table 1: Comparative Efficacy of Acridine Derivatives on Prion Fragment Toxicity

| Compound | Description | Cytotoxicity Reduction |

|---|---|---|

| Quinacrine | Reference acridine compound | Significant |

| Q3 | 6-chloro-2-methoxy-9-{[3-(octahydro-2H-quinolizin-1-yl)propyl]amino}acridine | Significant, higher than Quinacrine |

| Q10 | 9-amino-2-methoxyacridine | Significant, higher than Quinacrine |

This table is based on findings reported by Villa et al. (2011) and illustrates the relative efficacy in reducing hPrP90-231 cytotoxicity. researchgate.netscience.gov

The immune system's response is a critical factor in various diseases, and compounds that can modulate this response, known as immunomodulators, are of significant therapeutic interest. The acridine scaffold has been incorporated into molecules that exhibit such properties.

For instance, studies on novel spiro-acridine compounds have demonstrated antitumor effects that are linked to immunomodulatory actions. These actions include the modulation of cytokine profiles, such as increasing the levels of Th1-type cytokines like TNF-α, IL-1β, and IL-12. This shift towards a Th1-biased immune response is associated with enhanced cytotoxic effects against cancer cells. Another acridine triazolidine (B1262331) derivative was found to alter the expression of TNF-α, IL-10, and IL-6 in macrophages infected with Leishmania amazonensis, suggesting a potential role in modulating the host immune response to infection.

These findings indicate that the acridine nucleus can be a component of molecules with immunomodulatory capabilities. However, specific research focused on the immunomodulatory action mechanisms of this compound itself is not currently available. The potential for this specific compound to influence cytokine production or other immune pathways remains an area for future investigation.

Computational and in Silico Research Methodologies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein or a nucleic acid. This method is crucial in drug discovery for screening virtual libraries of compounds and for predicting the binding affinity and mode of interaction of a specific molecule like 9-Hydrazinyl-2-methoxyacridine. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then scoring these poses based on a scoring function that estimates the binding energy.

For acridine (B1665455) derivatives, which are known to intercalate into DNA and inhibit enzymes like topoisomerase II, molecular docking studies are instrumental in elucidating their mechanism of action. ijper.org For instance, in studies involving novel oxazine-substituted 9-anilinoacridines, molecular docking has been employed to predict their binding affinity towards topoisomerase II. ijper.org These simulations revealed that the binding affinity is influenced by hydrogen bonding and hydrophobic interactions with the amino acid residues in the active site. ijper.org In the context of this compound, docking simulations would be used to predict its interaction with potential targets. The methoxy (B1213986) group at the 2-position and the hydrazinyl group at the 9-position would be of particular interest, as their electronic and steric properties would significantly influence the binding orientation and affinity.

A typical output from a molecular docking study for a series of related compounds is a table of docking scores, which are indicative of the binding affinity.

| Compound | Docking Score (kcal/mol) | Glide Score | Key Interacting Residues |

|---|---|---|---|

| Ledacrine (Standard) | -5.24 | -5.24 | - |

| Oxazine substituted 9-anilinoacridine (B1211779) 1a | -7.5 | -7.5 | GLY 759, ASP 760 |

| Oxazine substituted 9-anilinoacridine 1b | -8.06 | -8.06 | GLY 759, ASP 760 |

| Oxazine substituted 9-anilinoacridine 1c | -6.8 | -6.8 | GLY 759 |

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a pivotal role in modern SAR by quantifying the relationship between molecular descriptors and the observed activity.

The electronic properties of substituents on a core scaffold like acridine can dramatically alter the biological activity. For this compound, the electron-donating methoxy group and the hydrazinyl moiety are expected to modulate the electronic distribution of the acridine ring system. Computational methods, such as quantum mechanics calculations, can be used to determine various electronic descriptors like atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO).

Studies on other 9-aminoacridine (B1665356) derivatives have shown that the nature of the substituent at the 9-position significantly impacts their stability and reactivity. researchgate.net For example, the rate of hydrolysis at the C9-N15 bond is influenced by delocalization across this bond and steric effects. researchgate.net Computational analyses have revealed that forcing the C9-N15 bond into a more gauche-like conformation can diminish delocalization and lead to faster hydrolysis. researchgate.net For this compound, similar computational approaches would be employed to correlate its electronic properties with its biological functions, such as its potential anticancer or antimicrobial activities.

| Substituent at C9 | HOMO Energy (eV) | LUMO Energy (eV) | Calculated IC50 (µM) |

|---|---|---|---|

| -NH2 | -5.8 | -1.2 | 1.5 |

| -NHCH3 | -5.7 | -1.1 | 1.2 |

| -N(CH3)2 | -5.6 | -1.0 | 0.9 |

| -NHNH2 (Hydrazinyl) | -5.75 | -1.15 | (Predicted) |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of the conformational changes, flexibility, and interactions of a molecule like this compound in a simulated biological environment, such as in water or bound to a protein. rsc.orgresearchgate.net

Protein-Ligand Interaction Profiling (PLIP)

Protein-Ligand Interaction Profiling (PLIP) is a tool used for the automated detection and visualization of non-covalent interactions between proteins and ligands in 3D structures. nih.gov It provides a detailed breakdown of various interaction types, including hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, salt bridges, water bridges, and halogen bonds. nih.govnih.gov This information is invaluable for understanding the structural basis of molecular recognition.

After performing a molecular docking or MD simulation for this compound, PLIP can be used to analyze the resulting complex. msanchezmartinez.com The output from PLIP would provide a comprehensive list of all the interactions between the ligand and the protein's active site residues. This detailed interaction profile is crucial for SAR studies and for guiding the rational design of new derivatives with improved binding affinity and selectivity. For instance, identifying a key hydrogen bond formed by the hydrazinyl group could prompt the synthesis of analogs where this interaction is strengthened.

| Residue | Interaction Type | Distance (Å) | Ligand Atom | Protein Atom |

|---|---|---|---|---|

| ASP 150 | Hydrogen Bond | 2.8 | H (Hydrazinyl) | O (Carboxylate) |

| PHE 278 | π-Stacking | 3.5 | Acridine Ring | Phenyl Ring |

| LEU 120 | Hydrophobic | 3.9 | Methoxy CH3 | Side Chain |

| TYR 280 | Water Bridge | - | N (Acridine) | OH |

Advanced Research Applications of 9 Hydrazinyl 2 Methoxyacridine and Its Derivatives

Development as Fluorescent Probes in Biological Systems

The inherent fluorescence of the acridine (B1665455) ring system is a key feature that underpins the utility of 9-Hydrazinyl-2-methoxyacridine and its derivatives as fluorescent probes. The methoxy (B1213986) group at the 2-position and the hydrazinyl group at the 9-position can be further modified to fine-tune the photophysical properties and biological targeting of these molecules. Acridone (B373769) derivatives, closely related to the acridine core, are known for their excellent photophysical properties and have been employed in fluorescence imaging. researchgate.net

Fluorescent probes are indispensable tools for labeling and tracking cells in biological research, enabling the visualization of cellular dynamics and processes in real-time. Acridine derivatives are well-suited for such applications due to their ability to intercalate into nucleic acids and their inherent fluorescence. The planar structure of the acridine ring allows it to insert between the base pairs of DNA, leading to significant fluorescence enhancement. This property can be exploited for staining the nucleus and tracking cell division and proliferation.

N-substituted 2-methoxy-9-acridone dyes have been developed as bioimaging polarity probes, demonstrating the utility of the 2-methoxyacridine scaffold in sensing the microenvironment of different cellular compartments. researchgate.net While direct studies on this compound for cell labeling are not extensively documented, its structural similarity to other fluorescent acridine derivatives suggests its potential in this area. The hydrazine (B178648) group offers a reactive handle for conjugation to biomolecules or for the development of "turn-on" fluorescent probes that become fluorescent upon reacting with a specific cellular target.

Table 1: Potential of this compound Derivatives in Cell Labeling

| Application | Rationale | Potential Advantages |

|---|---|---|

| Nuclear Staining | The planar acridine core can intercalate into DNA, leading to fluorescence in the nucleus. | Allows for visualization of nuclear morphology and tracking of cell division. |

| Turn-on Probes | The hydrazine moiety can be designed to react with specific cellular components, leading to a change in fluorescence. | Provides high signal-to-noise ratio by only fluorescing upon target interaction. |

| Conjugation to Biomolecules | The reactive hydrazine group can be used to covalently attach the fluorescent acridine core to specific proteins or antibodies. | Enables targeted labeling of specific cellular structures or cell types. |

The maintenance of pH gradients across cellular compartments is crucial for a multitude of physiological processes. The acidic environment of organelles like lysosomes is essential for their function. Acridine derivatives, most notably Acridine Orange, are well-established fluorescent probes for studying acidic organelles. nih.govnih.gov These molecules are weak bases that can freely diffuse across cell membranes in their neutral form. In acidic compartments, they become protonated and trapped, leading to their accumulation and a characteristic change in their fluorescence emission. nih.gov

Acridine Orange, for instance, exhibits green fluorescence when monomeric at low concentrations but shifts to red fluorescence at higher concentrations due to aggregation within acidic vesicles. researchgate.net This property allows for the ratiometric measurement of pH. While Acridine Orange is a widely used lysosomal probe, there is ongoing research into developing new probes with improved photostability and pH sensitivity.

Hydrazone-based molecular switches are known to change their configuration in response to pH, which is accompanied by alterations in their absorption and fluorescence properties. nih.gov The hydrazone derivative of this compound could potentially serve as a pH-sensitive fluorescent probe. The equilibrium between the hydrazone and its protonated form would be pH-dependent, leading to a measurable change in its fluorescence spectrum, which could be used to determine the pH of intracellular compartments.

Table 2: Comparison of Acridine-Based pH Probes

| Probe | Mechanism of Action | Emission Change with pH | Target Organelle |

|---|---|---|---|

| Acridine Orange | Accumulation in acidic compartments and concentration-dependent aggregation. | Green (monomer) to Red (aggregate) in acidic pH. researchgate.net | Lysosomes, acidic vacuoles. nih.govnih.gov |

| This compound (potential) | pH-dependent protonation of the hydrazone moiety. | Hypothesized shift in fluorescence emission or intensity. | Potentially acidic organelles. |

The specific localization of fluorescent probes to subcellular organelles is critical for understanding their function and dynamics. Acridine derivatives have shown a natural tendency to accumulate in acidic organelles, a property known as lysosomotropism. nih.gov This passive targeting mechanism is driven by the pH gradient between the cytosol (pH ~7.2) and the acidic lumen of lysosomes (pH ~4.5-5.0). tocris.com

Beyond this inherent property, the hydrazine group of this compound offers a versatile platform for designing organelle-targeted probes. This can be achieved by conjugating the acridine core to specific targeting moieties. For instance, attaching a triphenylphosphonium cation could direct the probe to mitochondria, while a morpholine (B109124) group is a common targeting ligand for lysosomes. researchgate.net

The development of such targeted probes allows for the specific visualization of organelle morphology, tracking their movement, and studying their role in various cellular processes. The ability to modify the 2-methoxyacridine scaffold provides a route to developing a palette of fluorescent probes with different spectral properties for multi-color imaging of various organelles simultaneously.

Photofootprinting is a powerful technique used to map the binding sites of ligands, such as proteins or small molecules, on DNA. This method utilizes a photosensitive molecule that, upon irradiation with light, generates a reactive species that cleaves the DNA backbone. The presence of a bound ligand protects the DNA from cleavage, creating a "footprint" that can be visualized by gel electrophoresis.

Acridine derivatives are excellent candidates for photofootprinting agents due to their ability to intercalate into DNA and their photochemical reactivity. Upon photoactivation, they can generate reactive oxygen species or other intermediates that lead to DNA strand scission. Photosensitizing molecules that interact with DNA through intercalation have potential applications as footprinting reagents. gsu.edu The interaction of acridine derivatives with calf thymus DNA has been extensively studied, confirming their intercalative binding mode. rsc.orgmdpi.com

Exploration as Components in Advanced Drug Delivery Systems

Advanced drug delivery systems aim to enhance the therapeutic efficacy of drugs by controlling their release and targeting them to specific sites in the body. Dendrimers are a class of highly branched, well-defined macromolecules that have shown great promise as drug carriers. nih.govatomfair.comnih.govresearchgate.netatomfair.com Their unique architecture provides a high density of surface functional groups that can be used to attach drug molecules, targeting ligands, and imaging agents. nih.gov

The hydrazine group of this compound can be utilized to form a hydrazone linkage with a suitable functional group on a dendrimer. Hydrazone bonds are known to be stable at physiological pH but are susceptible to hydrolysis in the acidic environment of endosomes and lysosomes. atomfair.com This pH-sensitive cleavage provides a mechanism for the controlled release of the drug inside the target cells.

By conjugating this compound or its derivatives to a dendrimer, a multifunctional nanodevice can be created. The dendrimer can improve the solubility and bioavailability of the acridine derivative, while the acridine's fluorescence can be used to track the biodistribution of the drug delivery system. Furthermore, acridine derivatives themselves possess a range of biological activities, including anticancer and antimicrobial properties, making them not just a trackable component but also a potential therapeutic payload. mdpi.com

Table 3: Potential Role of this compound in Dendrimer-Based Drug Delivery

| Component | Function | Advantage |

|---|---|---|

| Dendrimer | Nanocarrier | High drug loading capacity, improved solubility, and potential for targeting. nih.govnih.gov |

| This compound | Drug Payload and Imaging Agent | Intrinsic fluorescence for tracking and potential therapeutic activity. |

| Hydrazone Linkage | pH-Sensitive Linker | Enables controlled drug release in the acidic environment of target cells. atomfair.com |

Precursor Roles in the Synthesis of Complex Organic Molecules (e.g., Quinacridone (B94251) Derivatives)

This compound can serve as a valuable precursor in the synthesis of more complex organic molecules, including quinacridone derivatives. Quinacridones are a class of high-performance pigments known for their exceptional color strength and stability. wikipedia.org They are also being explored for applications in organic electronics.

The synthesis of quinacridones typically involves the cyclization of 2,5-dianilinoterephthalic acid derivatives. wikipedia.org However, alternative synthetic routes starting from substituted acridines are also conceivable. The synthesis of 9-aminoacridines from 9-chloroacridines is a well-established reaction. nih.govorgsyn.org 9-Chloroacridines, in turn, can be prepared from the corresponding acridones.

The hydrazine moiety in this compound is a versatile functional group that can participate in a variety of chemical transformations. For example, condensation of 9(10H)-acridone with hydrazine hydrate (B1144303) can yield new Schiff base compounds. damascusuniversity.edu.sy Such reactions open up pathways to novel heterocyclic systems. While the direct conversion of this compound to quinacridone is not a standard method, its role as a building block for constructing larger, more complex aromatic systems is significant. The 2-methoxyacridine core provides a pre-formed polycyclic aromatic system that can be further elaborated through reactions involving the hydrazine group.

Investigation of Antiviral Mechanisms of Action

The unique structure of acridine derivatives makes them promising candidates for antiviral drug development. Research has focused on understanding their mechanisms of action against a variety of viruses. Studies have shown that these compounds can interfere with critical stages of the viral life cycle.

For instance, certain antimalarial acridine derivatives, such as N-89 and N-251, have demonstrated significant anti-Hepatitis C virus (HCV) activity. nih.gov Investigations into their mechanism revealed that both host and viral factors contribute to their antiviral effect. nih.gov Genetic analysis of HCV-RNAs identified that a specific mutation (M414I) in the viral NS5B protein, an RNA-dependent RNA polymerase, can confer resistance to these compounds. nih.gov Furthermore, the host cell factors RAC2 and CKMT1B were also identified as playing a role in the resistance mechanism, suggesting that these acridine derivatives may act at the interface of host-virus interactions. nih.gov

In the context of coronaviruses, the 9-aminoacridine (B1665356) scaffold, present in compounds like quinacrine (B1676205) and pyronaridine, has been evaluated for activity against SARS-CoV-2. nih.gov Viral proteases, which are essential for cleaving viral polyproteins into functional non-structural proteins, are attractive targets for antiviral therapeutics. nih.gov Pyronaridine, for example, has been found to inhibit the activity of the SARS-CoV-2 papain-like protease (PLpro) in vitro, suggesting a direct enzymatic inhibition as its mechanism of action. nih.gov This line of research has spurred medicinal chemistry efforts to synthesize novel 9-aminoacridine analogs to identify compounds with potent activity against SARS-CoV-2. nih.gov

| Compound/Derivative Family | Virus Target | Proposed Mechanism/Target | Key Finding |

|---|---|---|---|

| N-89, N-251 | Hepatitis C Virus (HCV) | Interaction with viral NS5B polymerase and host factors (RAC2, CKMT1B) | Identified specific viral and host factors involved in the antiviral action and resistance. nih.gov |

| Pyronaridine, Quinacrine (9-Aminoacridines) | SARS-CoV-2 | Inhibition of Papain-like Protease (PLpro) | Demonstrated in vitro inhibition of a key viral enzyme essential for replication. nih.gov |

Research on Anti-Biofilm Formation Strategies

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. Acridine derivatives are being investigated as agents that can inhibit biofilm formation or disrupt existing biofilms.

Research into dihydrazone analogues has shown significant bactericidal and anti-biofilm properties against Gram-negative bacteria. researchgate.net A study demonstrated that certain compounds in this class, particularly those with electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) on their phenyl rings, were highly potent. researchgate.net These compounds exhibited excellent dose-dependent antibacterial activity. researchgate.net Quantitative analysis of their anti-biofilm capabilities revealed a significant reduction in biofilm mass. researchgate.net Molecular docking studies suggest that these compounds may exert their effect by binding deep within the active site of DNA Gyrase, a crucial bacterial enzyme, thereby inhibiting its function. researchgate.net

| Compound Class | Target Bacteria | Proposed Mechanism | Noteworthy Finding |

|---|---|---|---|

| Dihydrazone Analogues | Gram-negative bacteria | Inhibition of DNA Gyrase | Compounds with electron-donating groups (e.g., -OH, -OCH3) showed the highest potency against biofilm formation. researchgate.net |

Development of Antimalarial and Antileishmanial Agents

The acridine core is a classic scaffold in the development of antiparasitic drugs, most notably for malaria and leishmaniasis.

Antimalarial Research: The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarials. Derivatives of 6-chloro-2-methoxyacridine (B15215803) are central to this effort. nih.gov A key strategy for these compounds is the inhibition of hemozoin formation. nih.gov During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin (β-hematin). Acridine derivatives can cap the growing crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite. nih.gov

Furthermore, some 9-anilinoacridine (B1211779) derivatives have been shown to possess a dual mechanism of action, targeting not only β-hematin formation but also the parasite's DNA topoisomerase II. nih.govmdpi.com This dual-target approach is highly desirable as it may slow the development of drug resistance. nih.gov Specific derivatives, such as 1-(6-chloro-2-methoxyacridine-9-yl)-2-((5-nitrofuran-2-yl)methylene) hydrazine and its thiophene (B33073) analog, have demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. researchgate.net

| Compound/Derivative | Parasite Strain | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(6-chloro-2-methoxyacridine-9-yl)-2-((5-nitrofuran-2-yl)methylene) hydrazine (3a) | P. falciparum (3D7 - sensitive) | 0.328 | Inhibition of β-hematin formation. researchgate.net |

| P. falciparum (K1 - resistant) | 0.622 | ||

| 1-(6-chloro-2-methoxyacridine-9-yl)-2-((5-nitrothiophene-2-yl)methylene) hydrazine (3b) | P. falciparum (3D7 - sensitive) | 5.483 | Inhibition of β-hematin formation. researchgate.net |

| P. falciparum (K1 - resistant) | 7.746 |

Antileishmanial Research: Leishmaniasis is another parasitic disease where new treatments are urgently needed. A series of 1'-substituted 9-anilinoacridines have been evaluated for their activity against Leishmania major. nih.govnih.gov Research has established some key structure-activity relationships. There is a general trend that more lipophilic compounds demonstrate greater antileishmanial activity. nih.govnih.gov Specifically, several derivatives with 1'-NH-alkyl substituents were found to inhibit the growth of macrophage-infected L. major amastigotes by over 80% at concentrations of 1 µM or less. nih.gov Conversely, the substitution of 3,6-di-NH2 groups on the acridine ring was found to reduce or abolish the compound's activity. nih.govnih.gov Among the tested compounds, 1'-Hexylamino-9-anilinoacridine was noted for retaining strong antileishmanial effects while being the least toxic to human cells. nih.gov

Application in Neurodegenerative Disease Research (Targeting Associated Enzymes)

The progressive neuronal loss in neurodegenerative disorders like Alzheimer's disease is linked to the dysfunction of several key enzymes. mdpi.comresearchgate.net Targeting these enzymes has become a primary strategy for developing disease-modifying therapies. ajpbp.com Acridine derivatives have been explored as potent enzyme inhibitors in this context.

One of the main therapeutic targets in Alzheimer's disease is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting AChE increases acetylcholine levels in the brain, which can help alleviate some cognitive symptoms. Butyrylcholinesterase (BuChE) is another related enzyme that plays a role in acetylcholine metabolism, particularly in the later stages of the disease. nih.gov

A study involving the synthesis of new 9-aminoacridine derivatives (designated RM1-RM6) investigated their potential to inhibit both AChE and BuChE. nih.gov The results were promising, with all the synthesized derivatives showing better enzyme inhibition than the standard drug galantamine. nih.gov Furthermore, with the exception of compound RM4, all derivatives exhibited superior results compared to tacrine, a well-known acridine-based drug used for Alzheimer's treatment. nih.gov This highlights the potential of the 9-aminoacridine scaffold for designing potent dual cholinesterase inhibitors for neurodegenerative disease research.

| Compound | AChE Inhibition (IC50, µM) | BuChE Inhibition (IC50, µM) |

|---|---|---|

| RM1 | 0.011 | 0.019 |

| RM2 | 0.009 | 0.011 |

| RM3 | 0.008 | 0.010 |

| RM4 | 0.019 | 0.024 |

| RM5 | 0.010 | 0.015 |

| RM6 | 0.013 | 0.017 |

| Galantamine (Standard) | 0.43 | 8.41 |

| Tacrine (Standard) | 0.018 | 0.022 |

Data sourced from Munawar et al., 2016. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.